molecular formula C11H9N3O3 B2429126 2-Benzamidooxazole-4-carboxamide CAS No. 1396807-15-0

2-Benzamidooxazole-4-carboxamide

Cat. No.: B2429126
CAS No.: 1396807-15-0
M. Wt: 231.211
InChI Key: UBJMIMLDAOWXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzamidooxazole-4-carboxamide is a small molecule that belongs to the class of organic compounds known as phenylbenzimidazoles . These are compounds containing a phenylbenzimidazole skeleton, which consists of a benzimidazole moiety where its imidazole ring is attached to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzimidazole moiety where its imidazole ring is attached to a phenyl group . The molecular formula is C15H13N3O2 .

Scientific Research Applications

Anti-Inflammatory and Antioxidant Activities

Research has demonstrated that derivatives of 2-Benzamidooxazole-4-carboxamide exhibit significant anti-inflammatory and antioxidant properties. One study synthesized and evaluated 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamides, which showed potent anti-inflammatory and antioxidant activities. Specifically, compound Vf was noted for its high percentage of free radical scavenging activity (Paralapalli et al., 2014).

Potential in Treating Irritable Bowel Syndrome

Another study discovered a class of 2-substituted benzoxazole carboxamides acting as 5-HT3 receptor antagonists. These compounds, including 2-aminobenzoxazoles, were found to be effective in treating diseases related to improper 5-HT3 receptor function, notably diarrhea-predominant irritable bowel syndrome (IBS-D) (Yang et al., 2010).

Antiproliferative and Antioxidant Capacities

A study on benzimidazole/benzothiazole-2-carboxamides, with substitutions like nitro and amino groups, revealed their antiproliferative activity against human cancer cells and significant antioxidant capacity. Particularly, certain compounds were identified as promising antioxidants and exhibited potent antiproliferative activity (Cindrić et al., 2019).

Histamine H4 Receptor Antagonists

Benzoxazole carboxamide derivatives, including this compound, have been explored as histamine H4 receptor antagonists. These compounds show potential in treating diseases like asthma and allergic rhinitis (Expert Opinion on Therapeutic Patents, 2004).

Inhibition of Bacterial Enzymes

This compound derivatives have been synthesized and evaluated as inhibitors of Staphylococcus aureus Sortase A, an enzyme critical for the bacteria's virulence. This research demonstrates the potential of these compounds in developing new antibacterial agents (Zhang et al., 2016).

Diuretic Activity

Some derivatives of this compound have been shown to possess diuretic properties. This research opens up possibilities for the development of new diuretic drugs (Yar & Ansari, 2009).

Properties

IUPAC Name

2-benzamido-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c12-9(15)8-6-17-11(13-8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJMIMLDAOWXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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